molecular formula C28H46O4 B1608767 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde CAS No. 325461-35-6

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde

Cat. No.: B1608767
CAS No.: 325461-35-6
M. Wt: 446.7 g/mol
InChI Key: JMACLBZCZVVLDQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves the reaction of terephthalaldehyde with 3,7-dimethyloctanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield terephthalic acid derivatives, while reduction would produce terephthalyl alcohol derivatives.

Scientific Research Applications

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves its interaction with molecular targets through its aldehyde and alkoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical reactions and a wide range of applications in various fields.

Properties

IUPAC Name

2,5-bis(3,7-dimethyloctoxy)terephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMACLBZCZVVLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OCCC(C)CCCC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394701
Record name 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325461-35-6
Record name 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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